molecular formula C7H14Cl2 B13803180 1,5-Dichloroheptane CAS No. 56375-90-7

1,5-Dichloroheptane

Cat. No.: B13803180
CAS No.: 56375-90-7
M. Wt: 169.09 g/mol
InChI Key: JDNSQFTYGSHBBG-UHFFFAOYSA-N
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Description

1,5-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2 It belongs to the class of organochlorides, which are compounds containing carbon-chlorine bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1 and 5 positions of the heptane molecule.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired positions, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloroheptane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are employed.

Major Products:

    Substitution Reactions: Products include alcohols, amines, and thioethers.

    Elimination Reactions: The major products are alkenes, specifically heptenes.

Scientific Research Applications

1,5-Dichloroheptane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Researchers may use it to study the effects of organochlorides on biological systems.

    Industrial Chemistry: It serves as a precursor for the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloroheptane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.

Comparison with Similar Compounds

    1,1-Dichloroheptane: Similar in structure but with both chlorine atoms on the same carbon.

    1,5-Dichloropentane: A shorter chain analog with similar reactivity.

    1,1-Dichloropentane: Another analog with both chlorine atoms on the same carbon but with a shorter carbon chain.

Uniqueness: 1,5-Dichloroheptane is unique due to its specific positioning of chlorine atoms, which allows for selective reactions and the formation of specific products that may not be achievable with other dichlorinated alkanes.

Properties

CAS No.

56375-90-7

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

1,5-dichloroheptane

InChI

InChI=1S/C7H14Cl2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3

InChI Key

JDNSQFTYGSHBBG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCl)Cl

Origin of Product

United States

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